molecular formula C15H21ClN2O3S B5852049 N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

Cat. No.: B5852049
M. Wt: 344.9 g/mol
InChI Key: SPBGSWGRFJLETO-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a chloro-substituted benzene ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-chloro-N-methylbenzenesulfonamide with 2-bromoacetyl azepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its sulfonamide group is a common feature in many pharmaceuticals, indicating potential therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-azepan-1-yl-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
  • N-(2-azepan-1-yl-2-oxoethyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and the chloro-substituted benzene ring differentiates it from other sulfonamides, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-17(12-15(19)18-10-4-2-3-5-11-18)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBGSWGRFJLETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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